N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonylamino)phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-15(13-10-17-7-8-18-13)19-11-4-1-2-5-12(11)20-16(22)14-6-3-9-23-14/h1-10H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPWBDAGRZCSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. This reaction is mediated by titanium tetrachloride (TiCl₄) and results in the formation of an intermediate compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide is a synthetic compound with a pyrazine core substituted with a thiophene moiety and an amide functional group. It has a phenyl ring connected to the thiophene, which enhances its potential for biological activity. The presence of both thiophene and pyrazine rings contributes to its unique electronic properties, making it of interest in medicinal chemistry.
Potential Applications
This compound has potential applications in drug development, particularly for anti-inflammatory and anticancer therapies. Its ability to inhibit IκB kinase-2 (IKK-2) positions it as a candidate for treating diseases associated with chronic inflammation and tumorigenesis. The compound's structure suggests it may interact favorably with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions.
Anti-inflammatory Applications
This compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in inflammatory pathways. Studies have indicated its potential as an IKK-2 inhibitor, which plays a crucial role in the NF-κB signaling pathway associated with inflammation . The NF-κB family induces and coordinates the expression of pro-inflammatory genes, including cytokines, chemokines, interferons, growth factors, and cell adhesion molecules .
Anticancer Applications
This compound's ability to inhibit IKK-2 also positions it as a candidate for treating diseases associated with cancer progression.
Other Potential Applications
Thiophene carboxamide derivatives have activity as pharmaceuticals, particularly as IKK-2 enzyme inhibitors, and may be used in the treatment of conditions/diseases in human and non-human animals where IKK-2 inhibition is beneficial . Such conditions/diseases include inflammatory diseases or diseases with an inflammatory component, such as inflammatory arthritides including rheumatoid arthritis, osteoarthritis, spondylitis, Reiters syndrome, psoriatic arthritis, lupus and bone resorptive disease; multiple sclerosis, inflammatory bowel disease including Crohn's disease; asthma, chronic obstructive pulmonary disease, emphysema, rhinitis, myasthenia gravis, Graves' disease, allograft rejection, psoriasis, dermatitis, allergic disorders, immune complex diseases, cachexia, ARDS, toxic shock, heart failure, myocardial infarcts, atherosclerosis, reperfusion injury, AIDS, cancer and disorders characterised by insulin resistance such as diabetes, hyperglycemia, hyperinsulinemia, dyslipidemia, obesity, polycystic ovarian disease, hypertension, cardiovascular disease and Syndrome X .
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. The amide bond is susceptible to hydrolysis under acidic or basic conditions, which can lead to the release of the corresponding amine and carboxylic acid. Additionally, the pyrazine ring can undergo electrophilic substitution reactions, particularly at positions that are ortho or para to the nitrogen atom. Cross-coupling reactions, such as those facilitated by palladium catalysts, may also be employed to modify the compound further, allowing for the introduction of various substituents on the aromatic rings.
Interaction Studies
Interaction studies have demonstrated that this compound can effectively bind to target proteins involved in inflammatory signaling pathways. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and elucidate mechanisms of action. The compound's interactions are influenced by its ability to form hydrogen bonds and engage in hydrophobic interactions with amino acid residues within the active sites of target enzymes.
Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(4-(4,7-dimethoxy-benzo[fe]thiophene-2-carbonyl)-1-piperazinyl)-phenyl)arylcarboxamides | Contains piperazine and methoxy groups | Potential anti-inflammatory effects |
| Thiophene carboxamides | Similar thiophene core | IKK inhibitors |
| Pyrazole derivatives | Pyrazole ring instead of pyrazine | Antitumor activities |
Mechanism of Action
The mechanism of action of N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Comparisons
Pyrazine-2-carboxamide derivatives vary primarily in their phenyl ring substituents and pyrazine core modifications. Key structural analogs include:
Key Observations :
- Electron Effects : The trifluoromethyl group in N-(3-trifluoromethylphenyl) derivatives enhances metabolic stability and target affinity through electron-withdrawing effects .
- Hybrid Systems: Compounds like the quinoline-pyrazine hybrid () demonstrate expanded biological activity via dual pharmacophores.
- Thiophene Advantage : The thiophene-2-amido group in the target compound may improve π-π stacking and metal coordination, as seen in HgX₂ complexes of similar ligands ().
Key Findings :
- Antimycobacterial Potency: Alkylamino-substituted derivatives (e.g., 5-butylamino) show enhanced activity against Mycobacterium tuberculosis (MIC = 3.13 µg/mL) due to improved membrane penetration .
- Antifungal Activity : Thiazole-linked pyrazinecarboxamides exhibit moderate antifungal effects, likely through thiazole-mediated target interactions .
Key Insights :
- Coupling Agents : DCC/DMAP is efficient for amide bond formation in sterically hindered aryl amines ().
- Alkylamino Modifications: Introducing alkyl chains (e.g., hexylamino) requires nucleophilic substitution under reflux, with yields >90% .
- Thermal Stability : Derivatives like 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide decompose above 316°C, indicating high thermal resilience ().
Biological Activity
N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazine-2-carboxylic acid. The compound features a pyrazine core substituted with a thiophene amide, which is crucial for its biological activity.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4OS |
| Molecular Weight | 250.30 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | 150-152 °C |
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains, including multidrug-resistant Salmonella Typhi, have demonstrated promising results.
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC value as low as 6.25 mg/mL against XDR S. Typhi, indicating strong antibacterial activity .
- Mechanism of Action : The antimicrobial effect is believed to be due to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, although further mechanistic studies are warranted.
Anticancer Activity
The compound has also been evaluated for anticancer properties, particularly against prostate cancer cell lines.
- Cell Proliferation Inhibition : Studies indicate that modifications in the pyrazine ring enhance antiproliferative activity. For instance, compounds with specific halogen substitutions showed increased efficacy against LAPC-4 prostate cancer cells .
- Structure-Activity Relationship (SAR) : The presence of the thiophene moiety has been linked to improved biological activity compared to other derivatives lacking this feature. The SAR studies suggest that both the amide linkage and the electronic properties of substituents significantly influence activity .
Study 1: Antimicrobial Evaluation
In a study evaluating various pyrazine derivatives, this compound was found to be one of the most potent compounds against Gram-negative bacteria, with a notable effect on biofilm formation inhibition .
Study 2: Anticancer Potential
A comparative analysis of several derivatives indicated that those containing the thiophene group exhibited enhanced cytotoxicity against cancer cell lines, with IC50 values significantly lower than those of non-thiophene counterparts .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide and related derivatives?
The compound is typically synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and functionalized amines. For example, pyrazine-2,3-dicarboxylic anhydride can react with aminoacetophenones in glacial acetic acid with sodium acetate to yield N-(acetylphenyl)pyrazine-2-carboxamides . Coupling agents like triphenylphosphite are often used to promote amide bond formation between pyrazine acids and aryl amines . Optimization of reaction conditions (e.g., solvent, temperature) and purification via column chromatography are critical for high yields.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of thiophene, pyrazine, and amide protons/carbons. For example, in N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide derivatives, distinct peaks for aromatic protons (δ 7.5–8.5 ppm) and amide NH (δ ~10 ppm) are observed .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm the carboxamide group .
- Elemental Analysis : Validates purity and stoichiometry (e.g., %C, %H, %N within ±0.4% of theoretical values) .
Q. How is the antimycobacterial activity of this compound evaluated in preliminary screens?
Initial screening involves determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strains (e.g., H37Ra) using microdilution assays. Compounds with MIC ≤2 µg/mL are prioritized. Secondary evaluation includes IC₅₀/IC₉₀ measurements in vitro and cytotoxicity assays (e.g., HEK-293 cells) to calculate selectivity indices (SI = CC₅₀/MIC). Only compounds with SI >10 advance to in vivo testing .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
Discrepancies in MIC or IC₅₀ values may arise from differences in bacterial strains, assay protocols, or compound solubility. To address this:
- Standardize testing using CLSI guidelines for mycobacterial assays.
- Perform dose-response curves in triplicate and validate with reference drugs (e.g., pyrazinamide).
- Use computational tools (e.g., molecular docking) to correlate activity with structural features, such as electron-withdrawing substituents (e.g., CF₃) enhancing target binding .
Q. How does metal coordination influence the physicochemical properties of this compound?
Pyrazine carboxamides act as bidentate ligands, coordinating through the pyrazine nitrogen and amide oxygen. For example, Cu(II) complexes with N-(pyridylmethyl)pyrazine-2-carboxamide ligands exhibit square-pyramidal geometry with Cu–N bond lengths of 1.997–2.067 Å, which stabilize the metal center and enhance redox activity. Such coordination can modulate solubility, stability, and biological activity .
Q. What crystallographic methods are used to determine the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
- Structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters.
- Validation using CIF checkers to ensure bond lengths/angles align with similar carboxamides (e.g., C–N bond: 1.33 Å; C=O bond: 1.23 Å) .
Q. How can structural modifications enhance metabolic stability in vivo?
- Alkylamino substitutions : Adding pentylamino or hexylamino groups at the pyrazine 5-position improves lipophilicity (logP) and membrane permeability, as seen in N-(3-trifluoromethylphenyl) derivatives .
- Halogenation : Bromine or iodine at the phenyl ring reduces oxidative metabolism, extending half-life .
- Prodrug approaches : Esterification of the carboxamide group can enhance oral bioavailability .
Methodological Challenges and Solutions
Troubleshooting low yields in pyrazine-carboxamide synthesis
- Issue : Competing side reactions (e.g., hydrolysis of anhydrides).
- Solution : Use dry solvents (e.g., anhydrous AcOH) and inert atmospheres. Monitor reaction progress via TLC .
Optimizing crystallization for SC-XRD analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
